Levomethadone

Vue d'ensemble

Description

Il est principalement utilisé en Europe pour la gestion de la douleur et le traitement de maintien aux opiacés . La lévométhadone est l'énantiomère actif de la méthadone et est environ deux fois plus puissante que la méthadone racémique en poids . Elle est commercialisée sous divers noms de marque, notamment L-Polamidon .

Méthodes De Préparation

La lévométhadone peut être synthétisée par plusieurs méthodes. Une méthode courante implique la réduction de la Ν,Ν-diméthyl-D-alanine à l'aide de borax pour produire du ®-2-(diméthylamino)propan-1-ol. Cet intermédiaire est ensuite chloré pour former du ®-1-chloro-N,N-diméthylpropane-2-amine chlorhydrate. L'étape suivante implique le mélange de cet intermédiaire avec du diphénylacétonitrile et du tert-butylate de potassium pour synthétiser le chlorhydrate de nitrile de lévométhadone. Enfin, le chlorhydrate de lévométhadone est produit en exposant le nitrile à un réactif de Grignard .

Les méthodes de production industrielle impliquent souvent des étapes similaires mais sont optimisées pour des rendements et une pureté plus élevés. Ces méthodes peuvent inclure des étapes de purification supplémentaires et l'utilisation de solvants verts pour minimiser l'impact environnemental .

Analyse Des Réactions Chimiques

La lévométhadone subit diverses réactions chimiques, notamment :

Oxydation : La lévométhadone peut être oxydée pour former des cétones et des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir la lévométhadone en ses dérivés alcooliques.

Substitution : La lévométhadone peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe diméthylamino.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et de l'aluminium et des nucléophiles comme l'azoture de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

La lévométhadone présente plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée comme composé de référence dans l'étude de la liaison et de l'activité des récepteurs aux opiacés.

Biologie : La lévométhadone est utilisée pour étudier les effets des opiacés sur les processus cellulaires et moléculaires.

Médecine : Elle est utilisée dans la recherche clinique pour évaluer son efficacité et son innocuité dans la gestion de la douleur et le traitement de la dépendance aux opiacés

5. Mécanisme d'action

La lévométhadone exerce ses effets principalement en agissant comme un agoniste puissant au niveau du récepteur μ des opiacés. Ce récepteur est impliqué dans la modulation de la douleur, la récompense et les comportements addictifs. La forte affinité de la lévométhadone pour le récepteur μ des opiacés entraîne un soulagement efficace de la douleur et une suppression des symptômes de sevrage chez les personnes dépendantes aux opiacés .

En plus de son activité au niveau du récepteur μ des opiacés, la lévométhadone agit comme un antagoniste compétitif faible du récepteur N-méthyl-D-aspartate (NMDA) et un antagoniste non compétitif puissant du récepteur nicotinique de l'acétylcholine α3β4 . Ces interactions contribuent à ses propriétés analgésiques et peuvent réduire le développement d'une tolérance aux opiacés.

Applications De Recherche Scientifique

Levomethadone is the levo-rotatory enantiomer of methadone and is used for analgesia, anesthesia, and the treatment of opioid dependence . It is more active on opioid receptors compared to racemic methadone and has a better safety profile .

Scientific Research Applications

Pain Management: this compound is utilized for its antinociceptive (pain-relieving) properties in veterinary medicine . Studies involving dogs have shown that this compound, alone or in combination with other drugs like metamizole, can significantly increase mechanical and thermal thresholds, indicating reduced sensitivity to pain .

Opioid Dependence Treatment: this compound is employed as a maintenance treatment for opioid addiction . Clinical studies have demonstrated its effectiveness in reducing craving and illicit opioid use . It has a higher affinity for the μ-opioid receptor compared to dextromethadone, contributing to its efficacy in managing opioid dependence .

Anesthesia: In veterinary medicine, this compound is used during the perioperative period for its antinociceptive action and to reduce the amount of anesthetic required .

Clinical Studies and Data

Opioid Addiction Treatment: A multicenter observational study assessed the effectiveness of this compound in opioid-dependent patients undergoing polytherapy. The study revealed that this compound stabilized patients, reduced urinary positivity for heroin, cannabinol’s, and cocaine, and showed cardiovascular safety in bipolar patients .

Tolerability and Side Effects: A study comparing side effects of this compound and racemic methadone found that patients treated with this compound experienced a decrease in symptoms such as constipation, sweating, sedation, sexual dysfunction, and changes in mood .

Bioavailability: Research has established the relative bioavailability of this compound hydrochloride tablets compared to a this compound solution, confirming their bioequivalence and safety .

Tables

Comparison of this compound and Racemic Methadone

Mechanical and Thermal Thresholds in Dogs

Mécanisme D'action

Levomethadone exerts its effects primarily by acting as a potent agonist at the μ-opioid receptor. This receptor is involved in pain modulation, reward, and addictive behaviors. This compound’s high affinity for the μ-opioid receptor results in effective pain relief and suppression of withdrawal symptoms in opioid-dependent individuals .

In addition to its activity at the μ-opioid receptor, this compound acts as a weak competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and a potent noncompetitive antagonist of the α3β4 nicotinic acetylcholine receptor . These interactions contribute to its analgesic properties and may reduce the development of opioid tolerance.

Comparaison Avec Des Composés Similaires

La lévométhadone est souvent comparée à d'autres analgésiques opiacés, notamment :

Méthadone : La lévométhadone est l'énantiomère actif de la méthadone et est environ deux fois plus puissante.

Buprénorphine : La buprénorphine est un agoniste partiel au niveau du récepteur μ des opiacés, tandis que la lévométhadone est un agoniste total.

La lévométhadone se distingue par sa forte puissance, sa longue durée d'action et sa cardiotoxicité réduite par rapport à la méthadone racémique .

Activité Biologique

Levomethadone is a synthetic opioid that has gained attention for its potential in treating opioid dependence and managing pain. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacodynamics, efficacy, safety profile, and clinical applications.

This compound, the levorotatory isomer of methadone, exhibits a significantly higher affinity for the μ-opioid receptor compared to its racemic counterpart. Specifically, it has been reported to have approximately 10 times greater potency in activating these receptors, which is crucial for its analgesic effects and its role in opioid maintenance therapy .

Additionally, this compound demonstrates stereoselective pharmacokinetics that contribute to its safety profile. It shows lower interactions with cytochrome P450 isoforms, minimizing the risk of adverse drug reactions when co-administered with other medications .

Clinical Studies and Observations

Recent studies have highlighted the effectiveness of this compound in reducing cravings and opioid use among patients undergoing maintenance treatment for opioid addiction. For instance:

- LEVOPROACT Study : An observational study conducted in Italy found that long-term this compound therapy led to significant reductions in craving and opioid use among participants. The study involved 266 patients and showed a favorable risk/benefit ratio with stable QTc values over time .

- Multicenter Exploratory Study : This study compared this compound with racemic methadone and buprenorphine in opioid-dependent patients. Results indicated that patients on this compound experienced a 53% reduction in heroin positivity , alongside improved retention rates in treatment .

Table 1: Summary of Key Findings from Clinical Studies

| Study Name | Sample Size | Key Findings | Duration |

|---|---|---|---|

| LEVOPROACT | 266 | Significant reduction in cravings; stable QTc | Ongoing |

| Multicenter Study | 266 | Reduced illicit drug use; improved treatment retention | 180 days |

3. Safety Profile

This compound's safety profile is notably better than that of racemic methadone. Studies have shown that it is less likely to cause QT interval prolongation, a common concern with many opioids .

- QT Interval Monitoring : In the LEVOPROACT study, mean QTc values remained stable across visits, indicating no clinically significant changes associated with this compound treatment .

- Adverse Drug Reactions (ADRs) : The analysis focused on initial ADRs without exacerbation from pre-existing conditions. The findings suggest that this compound has a lower incidence of ADRs compared to other opioids due to its specific pharmacological properties .

Case Study 1: Patient Transition from Racemic Methadone to this compound

A cohort of patients previously stabilized on racemic methadone was transitioned to this compound. The results showed:

- A significant decrease in cravings.

- A reduction in concurrent substance use.

- Improved overall patient satisfaction with treatment outcomes.

Case Study 2: Bipolar Patients on this compound

In another study focusing on bipolar patients, this compound was associated with a 32 ms reduction in QTc values compared to racemic methadone, indicating enhanced cardiovascular safety while effectively managing opioid dependence .

5. Conclusion

This compound emerges as a promising alternative in opioid dependence treatment due to its superior biological activity, efficacy in reducing cravings and substance use, and an improved safety profile compared to racemic methadone. Ongoing research continues to validate its role as a critical component of opioid maintenance therapy.

Propriétés

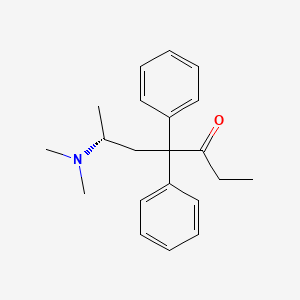

IUPAC Name |

(6R)-6-(dimethylamino)-4,4-diphenylheptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSIQXCVUWKGNF-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016376 | |

| Record name | Levomethadone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-58-6 | |

| Record name | Levomethadone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levomethadone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levomethadone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13515 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levomethadone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOMETHADONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y75Z4E8NS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.